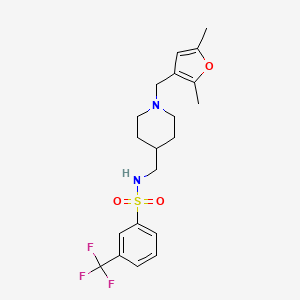

![molecular formula C26H20ClN3O3S B3006794 N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866350-09-6](/img/structure/B3006794.png)

N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

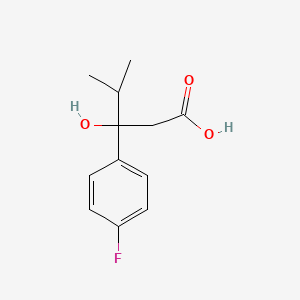

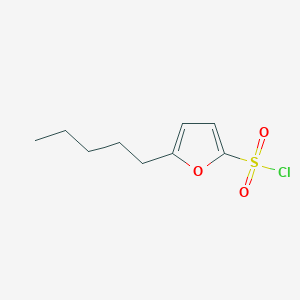

The compound "N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer possible characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including condensation reactions, chlorination, and final assembly of the molecule. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation . This suggests that the synthesis of the compound of interest may also involve similar steps, such as the formation of a chromeno[2,3-d]pyrimidin-4-yl core, followed by the introduction of the methoxyphenyl and chlorophenyl groups.

Molecular Structure Analysis

Crystal structure determination is a common technique used to analyze the molecular structure of acetamide derivatives. For example, the crystal structures of two C,N-disubstituted acetamides were determined, revealing the presence of hydrogen bonds and halogen interactions that influence the molecular conformation . The molecular structure of the compound of interest would likely be characterized by similar intermolecular interactions, which could be elucidated through X-ray crystallography.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the nature of the acetamide linkage. The papers provided do not detail specific chemical reactions for the compound of interest, but they do discuss the reactivity of similar molecules. For example, the photochemical reactivity of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate was analyzed, and it was found to be photochemically inert due to its conformation . This suggests that the compound of interest may also exhibit specific reactivity patterns based on its molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure. The papers provided discuss the characterization of similar compounds using techniques like LCMS, IR, and NMR spectroscopy . These techniques could be applied to the compound of interest to determine its physical and chemical properties. Additionally, the cytotoxicity of related compounds was evaluated, indicating that the compound of interest may also possess biological activity that could be assessed through similar assays .

Scientific Research Applications

Synthesis and Derivative Formation

The chemical has been a subject of interest for synthesizing novel compounds with potential therapeutic applications. For example, Sambaiah et al. (2017) described a facile procedure for synthesizing functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol derivatives, showcasing the versatility of chromeno[2,3-d]pyrimidine compounds in medicinal chemistry (Sambaiah, Raghavulu, Kumar, Yennam, & Behera, 2017). Similarly, Elian, Abdelhafiz, and Abdelreheim (2014) explored the synthesis of new derivatives of thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine, indicating the chemical's potential in creating compounds with varied biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Potential Pharmacological Applications

Research into the derivatives of compounds similar to N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has led to the discovery of compounds with promising antibacterial and antifungal activities. For instance, Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, some of which showed significant antimicrobial properties (Debnath & Ganguly, 2015).

Chemical Sensing and Environmental Applications

Jamasbi et al. (2021) developed a new Hg2+ colorimetric chemosensor using chromeno[d]pyrimidine-2,5-dione/thione derivatives, demonstrating the chemical's use in environmental monitoring and sensing applications (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O3S/c1-32-20-11-9-16(10-12-20)24-29-25-21(13-17-5-2-3-8-22(17)33-25)26(30-24)34-15-23(31)28-19-7-4-6-18(27)14-19/h2-12,14H,13,15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPDIDLZBHYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)

![4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3006717.png)

![N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B3006718.png)

![tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B3006720.png)

![(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B3006723.png)

![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)